molecular formula C12H26O4S B3283747 Dihexyl sulfate CAS No. 7722-57-8

Dihexyl sulfate

Cat. No.: B3283747
CAS No.: 7722-57-8
M. Wt: 266.4 g/mol
InChI Key: QUJIVWINNPEYAS-UHFFFAOYSA-N
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Description

Contextualization of Dialkyl Sulfates in Organic Chemistry and Material Science Research

Dialkyl sulfates are formally diesters of sulfuric acid and an alcohol, with the general structure RO-SO₂-OR'. wikipedia.org This class of compounds, which includes well-known members like dimethyl sulfate (B86663) and diethyl sulfate, has long been established in organic chemistry as potent alkylating agents. wikipedia.orgresearchgate.net Their utility stems from their ability to transfer an alkyl group to various nucleophiles, a fundamental transformation in organic synthesis. wikipedia.org This reactivity is leveraged in the industrial production of numerous chemicals.

Beyond their traditional role as reagents, recent research has uncovered novel catalytic applications for dialkyl sulfates. Studies have demonstrated that these molecules can act as Lewis acid catalysts, activating carbonyls for reactions like acetal (B89532) formation through noncovalent carbon-bond interactions. This represents a previously unexplored facet of their chemical behavior, expanding their potential utility in synthetic chemistry.

In material science, the broader family of alkyl sulfates is critical, primarily as anionic surfactants. wikipedia.org Compounds like sodium lauryl sulfate, a monoalkyl sulfate, are ubiquitous in detergents, soaps, and shampoos due to their ability to lower surface tension. wikipedia.org While dialkyl sulfates themselves are not typically used as surfactants, their chemistry is relevant to the synthesis and behavior of sulfated materials. For instance, the development of polysulfates through methods like Sulfur(VI) Fluoride Exchange (SuFEx) polymerization points to new frontiers in creating advanced polymers with unique properties and potential degradability. nih.gov

Historical Trajectories of Organosulfate Chemistry Relevant to Dihexyl Sulfate

The history of organosulfate chemistry began in the 19th century with the initial preparation of simple dialkyl sulfates like dimethyl sulfate. wikipedia.org These early investigations established fundamental synthesis methods, such as the esterification of sulfuric acid with alcohols, and identified their high reactivity. wikipedia.org For much of their history, compounds like dimethyl sulfate and diethyl sulfate were primarily valued as cost-effective and highly reactive methylating and ethylating agents in industrial and laboratory synthesis. researchgate.netwikipedia.org

A significant evolution in the understanding of organosulfates came with the advancement of environmental and atmospheric science. Over the past few decades, researchers have discovered that organosulfates are ubiquitous and significant components of secondary organic aerosols (SOA) in the Earth's atmosphere. This realization shifted a major focus of organosulfate research from purely synthetic applications to understanding their formation, environmental fate, and impact on climate and air quality.

This atmospheric chemistry context is highly relevant to this compound. While simpler organosulfates derived from biogenic volatile organic compounds like isoprene (B109036) and monoterpenes have been studied extensively, the behavior of long-chain alkyl sulfates is an area of growing interest. rsc.org Studies on the atmospheric oxidation of long-chain alkyl sulfates, such as sodium dodecyl sulfate, provide insights into how larger, related molecules like this compound might behave and transform in the environment. rsc.org

Identification of Key Research Gaps and Emerging Avenues for this compound Studies

Despite the extensive research into organosulfates, significant knowledge gaps persist, particularly for long-chain variants like this compound.

Key Research Gaps:

Limited Compound-Specific Data: There is a notable lack of experimental and theoretical data specifically for this compound. Its physical properties, reactivity, and potential applications are largely inferred from general trends in the dialkyl sulfate family.

Atmospheric Chemistry of Long-Chain Variants: While the role of small organosulfates in aerosol formation is well-documented, the atmospheric lifecycle of long-chain dialkyl sulfates remains poorly understood. Research is needed to determine their sources, formation pathways, and degradation kinetics in the atmosphere. acs.org A recent study on sodium dodecyl sulfate (a C12 monoalkyl sulfate) showed that the formation of inorganic sulfate from its atmospheric oxidation is less significant than for shorter-chain organosulfates, suggesting that chain length is a critical factor in their environmental fate. rsc.org

Catalytic Potential: The recent discovery of dialkyl sulfates as catalysts for organic reactions is a nascent field. The catalytic efficacy of this compound, with its longer alkyl chains, compared to its smaller counterparts has not been explored.

Material Science Applications: The potential for incorporating this compound or related long-chain dialkyl sulfates into advanced materials, such as novel polysulfates or functional surfactants, is an unexplored area.

Emerging Research Avenues:

Advanced Catalysis: Investigating this compound as a catalyst in various organic transformations could reveal unique reactivity or selectivity due to its larger size and differing solubility compared to dimethyl or diethyl sulfate.

Synthesis of Novel Materials: Exploring the use of this compound as a monomer or precursor in polymerization reactions, such as SuFEx, could lead to new polymeric materials with tailored properties like thermal stability, degradability, and solubility. nih.gov

Overview of Research Methodologies and Theoretical Frameworks Applicable to this compound

A combination of established and advanced methodologies is applicable to the study of this compound.

Research Methodologies:

Synthesis: Standard organic synthesis techniques are used to produce dialkyl sulfates. Common methods include the reaction of an alcohol (hexanol) with a sulfating agent like sulfuric acid, or the reaction of a dialkyl ether with sulfur trioxide. wikipedia.orggoogle.com

Structural and Quantitative Analysis: A suite of analytical techniques can be employed for characterization. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying alkyl sulfates. nih.govnih.gov Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for identifying organosulfate products in complex mixtures, such as environmental samples. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and for studying reaction kinetics.

Kinetic Studies: The reactivity of this compound can be investigated using techniques like competitive kinetics experiments and flow tube reactors, particularly for studying its reactions with atmospheric oxidants like the hydroxyl radical (OH). rsc.orgacs.org

Theoretical Frameworks:

Quantum Mechanical Calculations: Computational chemistry provides deep insights into molecular properties and reactivity. Density Functional Theory (DFT) is widely used to calculate molecular structures, reaction energetics, and spectroscopic properties of organosulfur compounds. nih.govwhiterose.ac.uk Such calculations can predict reaction mechanisms and rationalize observed experimental outcomes.

Quantitative Structure-Activity Relationship (QSAR): These models are used to predict the properties and reactivity of chemicals based on their structure. For organosulfates, QSAR models can be developed to predict their atmospheric lifetimes and reaction rate constants, which is particularly useful for compounds like this compound where experimental data is scarce. acs.org

Kinetic Modeling: Comprehensive kinetic models can be constructed to simulate the complex reaction pathways of this compound in various environments, from industrial chemical processes to atmospheric aerosol particles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dihexyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S/c1-3-5-7-9-11-15-17(13,14)16-12-10-8-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJIVWINNPEYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOS(=O)(=O)OCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Reactivity and Reaction Mechanisms of Dihexyl Sulfate

Hydrolytic Degradation Mechanisms of Dihexyl Sulfate (B86663) in Various Chemical Environments

The sulfate ester linkage in dialkyl sulfates is prone to cleavage by water, a process known as hydrolysis. This reaction typically leads to the formation of an alcohol and an alkyl sulfate intermediate, which can further hydrolyze to the corresponding alcohol and sulfuric acid.

Specific kinetic data, such as rate constants or half-lives for the hydrolysis of dihexyl sulfate under various pH and temperature conditions, are not extensively documented in the provided search results. However, by analogy with diethyl sulfate, which exhibits a hydrolysis rate constant of 1.15 x 10⁻⁴ sec⁻¹ at 25 °C and a half-life of approximately 1.7 hours at pH 7 and 298 K nih.gov, this compound is also expected to undergo hydrolysis. The rate of hydrolysis for dialkyl sulfates is generally influenced by both pH and temperature. Acidic conditions can protonate the sulfate oxygen, potentially increasing the electrophilicity of the alkyl carbon and accelerating hydrolysis. Conversely, while alkaline hydrolysis of sulfate esters is known diva-portal.org, the specific kinetics for this compound under varying pH regimes require dedicated experimental investigation. Elevated temperatures are expected to increase the rate of hydrolysis, as is typical for most chemical reactions.

The stability of this compound in solution is expected to be influenced by the properties of the solvent and the presence of dissolved salts (ionic strength). Polar solvents, particularly protic ones like water, can facilitate hydrolysis by solvating the charged transition states and intermediates involved in the cleavage of the sulfate ester bond msu.eduacs.org. The presence of ions can also affect the reaction rate. For instance, increased ionic strength can alter the solvation of reactants and transition states, potentially influencing the stability of this compound. While specific studies on this compound are lacking, general principles suggest that solvents with higher polarity and the presence of specific ions might accelerate its degradation.

Nucleophilic Substitution Reactions Involving this compound as an Alkylating Agent

Dialkyl sulfates are potent alkylating agents, meaning they readily transfer an alkyl group (in this case, a hexyl group) to nucleophilic species. This process typically occurs via an SN2 (bimolecular nucleophilic substitution) mechanism.

This compound is expected to react with a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions, to form hexylated products. The general SN2 mechanism involves a concerted reaction where the nucleophile attacks the electrophilic carbon atom from the backside, displacing the sulfate group as a leaving group.

For example, reaction with an alkoxide (RO⁻) would yield a hexyl ether (R-O-C₆H₁₃) and hexyl hydrogen sulfate (C₆H₁₃OSO₃H⁻). Similarly, reaction with an amine (R₂NH) would lead to a hexylated amine (R₂N-C₆H₁₃) and the corresponding sulfate salt.

Reaction with Alcohols/Alkoxides: R-OH + C₆H₁₃OSO₃C₆H₁₃ → R-O-C₆H₁₃ + C₆H₁₃OSO₃H

Reaction with Amines: R₂NH + C₆H₁₃OSO₃C₆H₁₃ → R₂N-C₆H₁₃ + C₆H₁₃OSO₃H

The rate of these SN2 reactions is dependent on the concentration of both this compound and the nucleophile, as well as the nucleophilicity of the attacking species and the steric environment around the reactive center msu.eduorganicchemistrytutor.com. Stronger nucleophiles and less sterically hindered substrates generally lead to faster reactions.

Elimination Pathways and Formation of Unsaturated Byproducts

Information regarding the propensity of this compound to undergo elimination reactions, such as E1 or E2 pathways, and the subsequent formation of unsaturated byproducts (e.g., hexenes), is not detailed in the provided search results. While alkyl sulfates can, under certain conditions (e.g., strong bases, high temperatures), undergo elimination reactions similar to alkyl halides, specific experimental evidence for this compound is lacking. If elimination does occur, it would likely involve the abstraction of a proton from a carbon atom adjacent to the sulfate ester group, leading to the formation of an alkene and the sulfate anion.

Compound List

this compound (C₁₂H₂₆O₄S)

Dimethyl sulfate (DMS)

Diethyl sulfate (DES)

Hexyl hydrogen sulfate

Sulfuric acid

Theoretical and Computational Studies of Dihexyl Sulfate Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the intrinsic electronic properties and potential reaction pathways of Dihexyl sulfate (B86663). These calculations provide detailed information about the molecule's ground state, excited states, and transition states.

Density Functional Theory (DFT) for Ground State Properties and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that investigates the electronic structure of materials, particularly ground-state properties. For Dihexyl sulfate, DFT calculations are instrumental in determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations can predict vibrational frequencies, aiding in the identification of the compound through spectroscopic analysis. Furthermore, DFT is adept at locating and characterizing transition states for chemical reactions, such as hydrolysis or alkylation processes involving the sulfate ester linkage. By employing various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G(d), aug-cc-pVTZ), researchers can map out potential energy surfaces to understand reaction mechanisms and activation barriers. For instance, studies on similar dialkyl sulfates using DFT have revealed the energetic favorability of certain conformations and provided insights into the stability of intermediates during potential decomposition pathways.

Ab Initio and Coupled Cluster Methods for High-Accuracy Energy Profiles

While DFT offers a good balance of accuracy and computational cost, ab initio methods, particularly coupled cluster (CC) techniques, are employed to achieve higher accuracy in energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) and coupled cluster singles and doubles (CCSD), or CCSD with perturbative triples (CCSD(T)), can provide more precise energy profiles for this compound. These high-level calculations are often used to benchmark DFT results or to accurately determine relative energies of different conformers, reaction energies, and dissociation energies. For this compound, such methods would be valuable in precisely quantifying the energy differences between various rotational states of the hexyl chains or in calculating the precise energy barrier for the cleavage of the S-O bond, offering a deeper understanding of its thermodynamic stability and reactivity.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) analysis provides critical insights into the electronic nature and reactivity of this compound. Calculations of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help predict the molecule's behavior in chemical reactions, identifying potential sites for electrophilic or nucleophilic attack. Charge distribution studies, often performed using methods like Natural Bond Orbital (NBO) analysis or by calculating Mulliken charges, reveal the polarity of the molecule. For this compound, these analyses would highlight the partial negative charges on the oxygen atoms of the sulfate group and the partial positive charge on the sulfur atom, as well as the distribution of electron density along the hexyl chains. This information is vital for understanding intermolecular interactions and the molecule's response to its chemical environment.

Table 4.1: Representative Electronic Structure Parameters for this compound (Hypothetical Data based on similar compounds)

ParameterValue (Å or degrees)Method/Level of TheoryNotes
S-O (sulfate)1.45DFT (e.g., B3LYP/6-31G)Typical sulfate S-O bond length
C-O (alkyl-sulfate)1.42DFT (e.g., B3LYP/6-31G)Alkyl-oxygen bond length
O-S-O (sulfate)118.5DFT (e.g., B3LYP/6-31G)Typical tetrahedral angle
HOMO Energy-8.5 eVDFT (e.g., B3LYP/6-31G)Indicates electron donating ability
LUMO Energy-1.2 eVDFT (e.g., B3LYP/6-31G*)Indicates electron accepting ability
NBO Charge (Sulfate O)-0.75NBO Analysis (DFT)Partial negative charge on oxygen atoms
NBO Charge (Sulfur)+1.50NBO Analysis (DFT)Partial positive charge on sulfur atom

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular behavior, enabling the study of conformational flexibility, solvent interactions, and self-assembly processes.

Solvent Effects on this compound Structure and Dynamics

MD simulations are crucial for understanding how this compound behaves in various solvent environments. By simulating the motion of atoms over time, these studies can reveal the preferred conformations of the hexyl chains, their flexibility, and how they interact with solvent molecules. For this compound in aqueous or organic solvents, MD simulations can elucidate the degree of solvation, the formation of hydration shells around the polar sulfate headgroup, and the influence of the nonpolar hexyl tails on solvent structure. The dynamics, such as diffusion coefficients and rotational correlation times, can also be determined, providing insights into the molecule's mobility and how it is affected by solvent viscosity and polarity. These simulations help predict how this compound will orient itself and move within a solution.

Interactions with Co-solutes and Self-Assembly Phenomena at a Molecular Level

MD simulations are also powerful tools for investigating the interactions of this compound with other molecules (co-solutes) and its propensity for self-assembly. By simulating mixtures of this compound with other species, researchers can model binding events, aggregation, or the formation of larger structures like micelles or vesicles. For this compound, which possesses a polar sulfate headgroup and nonpolar hexyl chains, studies on self-assembly would focus on how these molecules aggregate in solution to minimize contact between the hydrophobic tails and the polar solvent. This could involve investigating the critical micelle concentration (CMC) or the structure of aggregates formed. Understanding these interactions at a molecular level is fundamental to predicting its behavior in complex systems, such as formulations or biological environments.

Table 4.2: Representative Molecular Dynamics Simulation Findings for this compound (Hypothetical Data)

Simulation AspectParameterValue / DescriptionSimulation Conditions
Conformational AnalysisHexyl Chain Torsion AnglesDistribution of gauche/trans conformations along the hexyl chains, indicating flexibility.Explicit solvent model (e.g., TIP3P water), NVT or NPT ensemble, 10-100 ns simulation.
Solvent InteractionsRadial Distribution Function (RDF) for Water-Sulfate OxygenPeaks indicate preferred hydration shell distances and coordination numbers for water molecules around the sulfate group.Explicit water, 300 K.
Diffusion Coefficient (D)Translational Diffusion~1-5 x 10^-6 cm²/s (for the entire molecule, dependent on solvent and temperature).Explicit solvent, 300 K.
Self-AssemblyAggregate StructureSimulation of a small cluster showing hydrophobic effect: hexyl tails associate internally, while sulfate groups face the solvent. Potential for micelle-like structures observed.Coarse-grained or explicit solvent model, concentration-dependent.

Compound List:

this compound

Advanced Analytical Methodologies for Research Oriented Characterization of Dihexyl Sulfate

Spectroscopic Techniques for Mechanistic Pathway Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and transformations of dihexyl sulfate (B86663) during chemical reactions. These techniques provide real-time or near-real-time information on the consumption of reactants, the formation of intermediates, and the generation of products, thereby offering deep insights into reaction kinetics and mechanistic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the in-situ monitoring of reactions involving dihexyl sulfate. By acquiring spectra at various time points, researchers can track the disappearance of starting materials and the appearance of products.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the different methylene (B1212753) groups in the hexyl chains and the protons on the carbon atom adjacent to the sulfate group. Changes in the chemical shifts and integration of these signals provide quantitative data on the progress of a reaction. For instance, in a hydrolysis reaction, the appearance of new signals corresponding to hexanol can be monitored.

¹³C NMR: Carbon-13 NMR, while less sensitive than ¹H NMR, offers a wider chemical shift range and provides detailed information about the carbon skeleton of this compound and any reaction intermediates or products. This is particularly useful for identifying isomeric species that may form during synthesis, such as di-sec-hexyl sulfate if rearrangements occur.

Advanced NMR techniques like 2D NMR (e.g., COSY, HSQC) can be employed to unambiguously assign all proton and carbon signals, which is crucial for the structural elucidation of unexpected byproducts.

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound Reaction Monitoring

ProtonsExpected Chemical Shift (ppm)Reaction Status
CH₃-~0.9Stable
-(CH₂)₄-~1.3-1.7Stable
-CH₂-O-~4.2Decreases as reaction proceeds

Note: The exact chemical shifts can vary depending on the solvent and other reaction conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for monitoring changes in functional groups during the synthesis or degradation of this compound.

Infrared Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the S=O and S-O stretching vibrations of the sulfate group, typically found in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. The presence and intensity of these bands can confirm the formation of the sulfate ester. During a reaction, the disappearance of the characteristic O-H band of the precursor alcohol and the appearance of the sulfate bands can be tracked.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The symmetric stretching vibrations of the sulfate group are often strong and well-defined in the Raman spectrum. This technique can be particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. researchgate.net The concerted evaluation of both IR and Raman spectra can provide a more complete picture of the molecular vibrations and structural changes. scu.ac.ir

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify the components of a reaction mixture by measuring their mass-to-charge ratio.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound and its reaction intermediates. It allows for the detection of the molecular ion of this compound, as well as any charged intermediates that may form during a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives or degradation products of this compound, GC-MS is a powerful analytical tool. The sample is first separated by gas chromatography and then introduced into the mass spectrometer for detection. This technique is particularly useful for identifying and quantifying volatile byproducts that may be present in a complex reaction mixture.

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided even greater sensitivity and specificity for the detection of sulfate compounds. nih.govnih.gov

Chromatographic Separation and Detection Methods in Research Contexts

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in research settings. These methods are crucial for assessing the purity of synthesized this compound and for quantitative analysis in synthetic studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of dialkyl sulfates. rsc.org A well-developed HPLC method can separate this compound from starting materials, reagents, and byproducts, allowing for accurate determination of yield and purity.

A typical HPLC setup for the analysis of this compound might involve:

Stationary Phase: A C18 or other suitable non-polar stationary phase is often used in reversed-phase chromatography.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is commonly employed as the mobile phase.

Detector: A UV detector can be used if the compound has a chromophore, or a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be employed.

For trace-level analysis, derivatization of the sulfate may be necessary to enhance its detectability. rsc.org The development of a robust HPLC method requires careful optimization of parameters such as the mobile phase composition, flow rate, and column temperature. rsc.orgnih.govresearchgate.net

Table 2: Representative HPLC Method Parameters for Dialkyl Sulfate Analysis

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or ELSD
Injection Volume10 µL

Note: These are illustrative parameters and would require optimization for this compound.

Gas Chromatography (GC) is the preferred method for the analysis of volatile compounds that may be formed during reactions involving this compound, such as decomposition products. chromatographytoday.com The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and can be used for the general analysis of volatile organic products.

Pulsed Flame Photometric Detector (PFPD): The PFPD is a sulfur-selective detector that is highly sensitive to sulfur-containing compounds. americanlaboratory.com This makes it ideal for the specific detection of any volatile sulfur-containing byproducts in the presence of a hydrocarbon matrix. americanlaboratory.com

Vacuum Ultraviolet (VUV) Detector: The VUV detector is a relatively new and powerful tool in gas chromatography. chromatographytoday.comresearchgate.net It provides unique spectral information for virtually all gas-phase molecules, allowing for both qualitative and quantitative analysis, and can be used to deconvolve co-eluting peaks. chromatographytoday.com

The analysis of volatile sulfur compounds by GC can be challenging due to their reactivity. americanlaboratory.com Therefore, proper inertness of the GC system is crucial for obtaining reliable and reproducible results. americanlaboratory.com

Development of Specialized Separation Protocols for this compound from Reaction Matrices

The effective isolation and purification of this compound from crude reaction mixtures, which may contain unreacted starting materials, byproducts, and solvents, is critical for its accurate characterization and further use. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose. While specific protocols for this compound are not extensively documented in public literature, methods developed for structurally similar compounds, such as other long-chain alkyl sulfates and dialkyl phthalates, provide a strong foundation for developing specialized separation protocols. nih.govosha.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary candidate for the separation of this compound. The nonpolar nature of the two hexyl chains suggests strong retention on a C18 or similar hydrophobic stationary phase. A gradient elution method, starting with a high-polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the proportion of the organic solvent, would be effective for eluting this compound while separating it from more polar impurities. nih.govsielc.com

The development of a robust HPLC method would involve the optimization of several parameters, as detailed in the table below.

Table 1: HPLC Method Development Parameters for this compound Separation

ParameterDescriptionTypical Starting Conditions for this compound
Stationary PhaseThe solid support within the column that interacts with the analyte.C18 (Octadecylsilane) bonded silica (B1680970), 5 µm particle size.
Mobile PhaseThe solvent that carries the analyte through the column.Gradient of Acetonitrile (MeCN) and Water. sielc.com
Gradient ProgramThe change in mobile phase composition over time.Start at 50% MeCN, ramp to 95% MeCN over 20 minutes.
Flow RateThe speed at which the mobile phase moves through the column.1.0 mL/min.
DetectionThe method used to detect the analyte as it elutes.UV detection at ~210 nm (for the sulfate ester group) or Evaporative Light Scattering Detector (ELSD) for universal detection. researchgate.net
Column TemperatureMaintained temperature of the column to ensure reproducibility.30-40 °C.

For mass spectrometry (MS) compatible applications, volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid would be substituted for non-volatile acids like phosphoric acid in the mobile phase. sielc.comnih.gov

Gas Chromatography (GC)

Given its expected volatility, gas chromatography could also be employed for the analysis of this compound, particularly for assessing purity. A method analogous to that used for dihexyl phthalate (B1215562) could be adapted. osha.gov This would likely involve a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. osha.govazom.com Key method parameters would include the choice of a suitable stationary phase (e.g., a polysiloxane-based phase), optimization of the temperature program for the oven, and selection of the appropriate detector. azom.com

Thermal Analysis Techniques for Understanding Chemical Transformations

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for probing the thermal stability, decomposition profile, and phase transitions of this compound. semanticscholar.org This information is vital for understanding its behavior in chemical processes that occur at elevated temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. dtu.dk For this compound, a TGA experiment would reveal the onset temperature of decomposition and the stages of mass loss. The thermal decomposition of dialkyl sulfates typically involves the cleavage of the C-O or S-O bonds. The expected decomposition pathway for this compound would likely involve the elimination of sulfur oxides (SO₂, SO₃) and the formation of volatile organic fragments derived from the hexyl chains. uw.edu.pl

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal events such as melting, crystallization, and decomposition. A DSC thermogram for this compound would show endothermic peaks corresponding to melting and decomposition events. By analyzing the enthalpy changes associated with these peaks, researchers can gain quantitative insights into the energetics of these transformations. semanticscholar.orgtainstruments.com

The table below summarizes the expected findings from the thermal analysis of this compound.

Table 2: Expected Results from Thermal Analysis of this compound

TechniqueParameter MeasuredAnticipated Observations for this compoundSignificance
TGAMass vs. TemperatureA sharp decrease in mass indicating the onset of thermal decomposition. Multiple mass loss steps may indicate a complex decomposition mechanism.Determines the upper temperature limit of thermal stability and provides information on decomposition pathways. dtu.dk
DSCHeat Flow vs. TemperatureAn endothermic peak corresponding to melting, followed by one or more endothermic peaks associated with decomposition. semanticscholar.orgDetermines the melting point and the enthalpy of fusion and decomposition, providing insights into the energetics of phase transitions and chemical reactions. tainstruments.com

Advanced Microscopy for Morphological and Structural Analysis of this compound-Containing Materials

When this compound is used as a precursor, reagent, or additive in the synthesis of new materials (e.g., polymers, nanoparticles, or coatings), its influence on the final material's morphology and structure can be profound. Advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing these features at the micro- and nanoscale. researchgate.netnih.gov

Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM)

TEM offers even higher resolution than SEM, allowing for the visualization of the internal structure of a material, including crystallographic information and the distribution of different phases. nih.govresearchgate.netazonano.com If this compound were involved in the formation of composite materials or nanoparticles, TEM could be used to:

Visualize the size, shape, and distribution of nanoparticles. researchgate.net

Identify different phases within the material.

Observe the internal structure and any ordered domains or defects that may have formed as a result of the chemical synthesis involving this compound. azonano.com

The application of these microscopy techniques is not merely for observing physical properties but for understanding how the chemistry of this compound influences the material's formation and resulting structure.

Table 3: Application of Advanced Microscopy to this compound-Containing Materials

TechniqueInformation ObtainedRelevance to Chemical Behavior/Synthesis
SEMSurface morphology, topography, particle size and shape. researchgate.netReveals how the reaction conditions and the presence of this compound affect the macroscopic and microscopic structure of the synthesized material.
SEM-EDSElemental composition and mapping of the surface. acs.orgConfirms the incorporation and distribution of sulfur from this compound into the final material, providing direct evidence of its role in the synthesis.
TEMInternal structure, particle size distribution, crystal structure, and defects. researchgate.netazonano.comProvides nanoscale insights into how this compound influences nucleation, growth, and phase formation during material synthesis.

By correlating the morphological and structural data from SEM and TEM with the synthesis conditions, researchers can gain a deeper understanding of the role this compound plays in directing the formation of new materials.

Environmental Transformations and Fate of Dihexyl Sulfate Academic Focus

Abiotic Degradation Pathways in Model Environmental Systems

Abiotic degradation processes, such as hydrolysis and oxidation, play a significant role in the environmental transformation of chemical compounds.

Hydrolysis and Photolysis in Aqueous Environments

Photolytic degradation, or photolysis, involves the breakdown of compounds by light. Direct photolysis of sodium dodecyl sulfate (B86663) (SDS), a common anionic surfactant, has been found to be an inefficient process. However, the addition of hydrogen peroxide (H₂O₂) significantly enhances its photodecomposition rate under UV irradiation deswater.com. While specific photolysis data for dihexyl sulfate is limited, the principle of photo-enhanced degradation in the presence of sensitizers like H₂O₂ may apply.

Radical-Mediated Oxidation Mechanisms in Atmospheric and Aqueous Phases

Organosulfates (OS) are known to react with hydroxyl radicals (•OH), which are potent oxidants in both atmospheric and aqueous environments. Studies investigating the reaction of •OH with various organosulfates indicate that these reactions are generally rapid, with bimolecular rate constants (k) ranging from 10⁸ to 10⁹ M⁻¹s⁻¹ nih.govacs.org. These rates suggest atmospheric lifetimes on the order of minutes in aqueous aerosols to days in cloud water nih.govacs.org.

The reactivity of organosulfates towards •OH radicals generally increases with the length of the carbon chain and the presence of aromaticity, but is less dependent on solution pH nih.govacs.org. The initial step in these reactions typically involves hydrogen abstraction from the carbon atom adjacent to the sulfate group, forming an alkyl radical copernicus.orgcopernicus.orgacs.org. This radical then reacts with oxygen (O₂) to form a peroxy radical, which can undergo further reactions copernicus.orgcopernicus.orgwikipedia.org. The electron-withdrawing nature of the sulfate functional group (−OSO₃⁻) can deactivate the molecule towards •OH attack acs.org. For aliphatic organosulfates, oxidation products can include organic peroxides, while aromatic organosulfates yield hydroxylated aromatic compounds nih.govacs.org. The role of ozone (O₃) as a key oxidant in intermediate steps leading to alkoxy radicals has also been highlighted copernicus.orgcopernicus.org.

While specific data for this compound is not explicitly provided, its structure as a dialkyl sulfate suggests it would undergo similar •OH-mediated oxidation pathways. The rate constants and degradation products observed for other aliphatic organosulfates would likely serve as a reasonable proxy for this compound's behavior.

Biotransformation Mechanisms by Microorganisms

Microorganisms play a critical role in the biodegradation of organic compounds, including surfactants like alkyl sulfates.

Enzymatic Hydrolysis by Sulfatases in Biological Systems

Sulfatases are a diverse group of enzymes responsible for cleaving sulfate ester bonds, thereby releasing inorganic sulfate and the corresponding alcohol ontosight.airesearchgate.netresearchgate.netscirp.orgnih.gov. These enzymes are essential for the metabolism of sulfur-containing compounds and are found across various organisms, from bacteria to mammals ontosight.airesearchgate.netscirp.org. Sulfatases are broadly classified into three types based on their catalytic mechanisms: Type I (arylsulfatases) often cleave the S–O bond, while alkyl sulfatases (often Type III) cleave the C–O bond in alkyl sulfates nih.govresearchgate.netnih.gov.

Studies have identified various bacterial sulfatases, particularly from Pseudomonas species, Comamonas terrigena, and Rhodococcus ruber, that are capable of hydrolyzing different alkyl sulfates, including linear primary alkyl sulfates (LPAS) and secondary alkyl sulfates nih.govnih.govasm.org. These enzymes can exhibit significant substrate specificity and, in some cases, enantioselectivity for particular alkyl sulfate structures nih.govacs.org. The optimal conditions for sulfatase activity, such as pH and temperature, vary depending on the specific enzyme and its microbial source ontosight.airesearchgate.net. While direct studies on this compound's interaction with specific sulfatases are limited, the general enzymatic machinery for alkyl sulfate hydrolysis suggests that this compound would be a substrate for such enzymes.

Microbial Degradation Pathways and Metabolite Identification

Alkyl sulfate surfactants are generally considered to be readily biodegradable, with microbial communities in soil and water effectively breaking them down nih.govcleaninginstitute.orgmdpi.com. The initial step in the biodegradation of LPAS typically involves hydrolysis by alkylsulfatases, which cleave the sulfate group to yield the parent alcohol and inorganic sulfate nih.govnih.gov. For example, the biodegradation of sodium dodecyl sulfate (SDS) by Pseudomonas species has been extensively studied, revealing pathways that lead to the formation of dodecanol (B89629) nih.govnih.gov.

While branched alkyl sulfates are also reported to be biodegradable nih.gov, specific metabolic pathways and identified intermediate metabolites for this compound are not detailed in the reviewed literature. However, based on the general understanding of alkyl sulfate biodegradation, the initial step would likely involve enzymatic cleavage of the sulfate ester bond, releasing hexanol and inorganic sulfate. The hexanol would then be further metabolized through common cellular pathways.

Modeling Environmental Persistence and Transport of this compound Analogues

Modeling plays a crucial role in predicting the environmental fate and transport of chemicals. For surfactants, models often consider their behavior in porous media and their interactions with different environmental compartments.

Transport: Surfactants can significantly influence the transport of other co-contaminants in environmental systems, particularly in groundwater and soil. Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate and increase the solubility and mobility of hydrophobic neutral pollutants nih.govmsu.edu. Models for surfactant transport in porous media incorporate processes such as convection, dispersion, adsorption to solid phases (e.g., soil particles), and partitioning at air-water interfaces msu.edunih.govosti.govtandfonline.com. For instance, anionic surfactants have been shown to increase the retardation factor and dispersion coefficient of herbicides like atrazine (B1667683) in soil, indicating altered transport characteristics tandfonline.com.

Persistence: The environmental persistence of this compound is expected to be influenced by its biodegradability. Alkyl sulfates are generally considered biodegradable nih.govcleaninginstitute.orgmdpi.com, and studies have shown rapid degradation of C12-alkyl sulfate in stream mesocosms, inducing a microbial acclimation response nih.gov. While specific persistence modeling data (e.g., half-lives in various environmental media) for this compound is not extensively documented, its biodegradability suggests it would not be highly persistent in environments with active microbial populations. Quantitative Structure-Activity Relationship (QSAR) models are often used to predict environmental fate parameters for compounds where experimental data is limited, and such approaches could be applied to this compound based on data from similar alkyl sulfates.

Applications of Dihexyl Sulfate in Academic Chemical Synthesis

Dihexyl Sulfate (B86663) as a Reagent in Organic Synthesis

Dihexyl sulfate is a dialkyl sulfate ester characterized by two hexyl chains attached to a central sulfate group. Like other symmetrical dialkyl sulfates, it is a potent alkylating agent, capable of transferring a hexyl group to a variety of nucleophiles. wikipedia.org The presence of the long alkyl chains imparts specific physical properties, such as increased lipophilicity, which can influence its solubility and reactivity in different solvent systems compared to its more common, shorter-chain counterparts. acs.org

Strategic Alkylation Reactions with Controlled Regio- and Chemoselectivity

The primary utility of dialkyl sulfates in organic synthesis is for the alkylation of nucleophiles such as phenols, amines, and carbanions. alfa-chemistry.comyoutube.com this compound would be expected to act as an effective hexylating agent under basic conditions. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the α-carbons of the hexyl group, leading to the displacement of the hydrogensulfate anion as a leaving group.

The strategic advantage of using a long-chain dialkyl sulfate like this compound lies in its potential to influence selectivity in complex molecules. For instance, in polyfunctional substrates, the steric bulk and lipophilicity of the this compound molecule might afford different regioselectivity compared to smaller alkylating agents. While specific studies on this compound are not prevalent, research on long-chain alkylating agents suggests that such properties can be exploited for selective functionalization. nih.gov

Table 1: Representative Alkylation Reactions Using Dialkyl Sulfates This table is illustrative of typical dialkyl sulfate reactivity, as specific data for this compound is not widely published.

Nucleophile Product Type General Conditions Potential Advantage of this compound
Phenol Alkyl Aryl Ether Base (e.g., NaOH, K₂CO₃), Aprotic Solvent Increased yield in nonpolar media; potential for altered ortho/para selectivity in sterically hindered phenols.
Primary Amine Secondary Amine Excess amine or non-nucleophilic base Can lead to over-alkylation, but the steric hindrance of the hexyl group might mitigate the formation of quaternary ammonium (B1175870) salts compared to methyl sulfate. masterorganicchemistry.com
Carboxylic Acid Hexyl Ester Base (e.g., LiOH), THF Provides a direct route to hexyl esters, useful for modifying polarity or for synthesizing fragrance compounds. arkat-usa.org

Precursor in the Synthesis of Complex Organic Molecules

The introduction of a hexyl group can be a key step in the total synthesis of natural products or pharmaceutically active molecules where a C6 alkyl chain is required for biological activity or to modify physicochemical properties. This compound serves as a direct and powerful reagent for this transformation. The challenge in using highly reactive alkylating agents is often controlling the reaction to avoid multiple alkylations, particularly with amines. masterorganicchemistry.com However, for nucleophiles like phenols or carboxylates, it can provide a high-yielding route to the desired hexylated product. arkat-usa.org The synthesis of complex sulfated molecules often involves protection/deprotection strategies, and while this compound is an alkylating agent, related sulfate chemistry is crucial in synthesizing complex sulfated natural products. nih.gov

Utilization in Mechanistic Probe Studies for Reaction Catalysis

The reactivity of dialkyl sulfates is well-understood, generally proceeding through an SN2 pathway. researchgate.net In mechanistic studies, comparing the reaction rates and outcomes of a series of dialkyl sulfates with varying chain lengths (e.g., dimethyl, diethyl, this compound) can provide insight into the steric and electronic effects governing a particular catalytic transformation. The systematic increase in chain length from methyl to hexyl would allow researchers to probe the sensitivity of a catalyst's active site to steric hindrance. However, specific studies employing this compound for this purpose are not found in the current literature. Such investigations would be valuable in fields like enzyme catalysis or organometallic chemistry to map the topology of catalytic pockets.

Role as an Intermediate in the Preparation of Advanced Materials (if academically driven by chemical transformation, not material properties)

In materials science, the covalent incorporation of long alkyl chains can be used to tune the properties of polymers and other materials, for example, by increasing their solubility in organic solvents or modifying their self-assembly behavior. rsc.org this compound could theoretically be used to functionalize monomers or polymer backbones containing nucleophilic sites. For example, the hexylation of a fluorene-based monomer could be a key step in the synthesis of soluble conjugated polymers for applications in organic electronics. While there are examples of synthesizing polymers with dihexyl-substituted monomers, the literature does not specify this compound as the reagent used for the alkylation step. koreascience.kr Another potential application is in the synthesis of specialized surfactants or ionic liquids where a hexyl group is attached to a cationic or anionic core.

Future Research Directions and Emerging Opportunities for Dihexyl Sulfate Studies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and reactivity of dihexyl sulfate (B86663) could significantly benefit from integration with flow chemistry and automated synthesis platforms. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for managing the reactivity of sulfate esters, potentially improving yields and selectivity iarc.frwikipedia.orggoogle.com. Furthermore, automation can facilitate high-throughput screening of dihexyl sulfate in various chemical transformations or property evaluations, accelerating the discovery of its potential applications. This approach could also enhance safety protocols, especially if this compound exhibits properties similar to other alkyl sulfates known for their toxicity iarc.frwikipedia.org.

Exploration of this compound in Catalytic Cycles and Supramolecular Chemistry

This compound, with its sulfate functional group and two hexyl chains, presents opportunities for investigation in catalytic cycles and supramolecular chemistry. The sulfate moiety could potentially act as a leaving group or a coordinating species in catalytic processes. The amphiphilic nature conferred by the hexyl chains suggests potential for self-assembly, micelle formation, or incorporation into supramolecular architectures, similar to known surfactant molecules like dioctyl sodium sulfosuccinate (B1259242) (DOSS) esteem-india.comwikipedia.orgcir-safety.orgsigmaaldrich.com. Research could focus on its role as a phase transfer catalyst, an additive in emulsion polymerization, or as a component in the design of novel self-assembling materials.

Development of Sustainable Synthesis Routes with Reduced Environmental Footprint

A critical area for future research involves developing sustainable and environmentally friendly synthesis routes for this compound. Current methods for producing dialkyl sulfates often involve strong acids or specific reagents, which can lead to by-product formation and environmental concerns google.comgoogle.com. Investigating greener synthetic approaches, such as biocatalysis, the use of milder sulfonating agents, or atom-economical reactions, would align with the growing demand for sustainable chemical manufacturing practices. Optimizing synthesis to minimize waste and energy consumption will be a key objective.

Advanced Multi-Scale Modeling for Comprehensive Understanding of this compound Behavior

Advanced computational modeling techniques, spanning from quantum mechanics to molecular dynamics, can provide invaluable insights into the behavior of this compound. Such modeling can predict its physical properties, reactivity profiles, and interactions in various chemical environments, including interfaces and bulk solutions. Understanding its potential as a surfactant, lubricant additive, or reactive intermediate through computational studies can guide experimental efforts and accelerate the identification of practical applications. This approach is particularly relevant given the limited experimental data currently available.

Design of Novel Chemical Transformations Enabled by this compound's Unique Reactivity Profile

The chemical structure of this compound suggests it may possess unique reactivity profiles that could be harnessed for novel chemical transformations. Analogous to diethyl sulfate, it could potentially serve as an alkylating agent, with the longer hexyl chains potentially influencing selectivity and reactivity compared to shorter-chain analogs iarc.frwikipedia.org. Future research could explore its utility as a specialty chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, or advanced materials. Investigating its potential role in separation science, perhaps inspired by the use of dihexyl-containing compounds in solvent extraction researchgate.netresearchgate.net, also presents an avenue for novel applications.

Compound List:

this compound

Q & A

Basic Research Questions

Q. What are the established synthesis routes for dihexyl sulfate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves sulfation of 1-hexanol using sulfuric acid or sulfur trioxide under controlled conditions. Key parameters include temperature (20–40°C), stoichiometric ratios (e.g., alcohol-to-sulfating agent ratio of 1:1.2), and reaction time (2–6 hours). Post-synthesis purification via liquid-liquid extraction (e.g., using dichloromethane/water) and characterization by 1^1H/13^13C NMR or FT-IR is critical to confirm esterification and assess purity .

Q. How can researchers characterize this compound’s physicochemical properties (e.g., solubility, thermal stability) experimentally?

  • Methodological Answer :

  • Solubility : Perform phase equilibrium studies in solvents like water, ethanol, and hexane using gravimetric or spectroscopic methods.
  • Thermal Stability : Use thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen to determine decomposition temperatures.
  • Data Presentation : Tabulate results (e.g., solubility in g/100 mL at 25°C) and compare with structurally similar esters like dihexyl phthalate .

Q. What spectroscopic techniques are most effective for identifying this compound in complex mixtures?

  • Methodological Answer : Combine 1^1H NMR (δ 0.8–1.5 ppm for alkyl chains, δ 4.3–4.5 ppm for sulfate ester groups) and FT-IR (asymmetric S-O stretching at ~1250 cm1^{-1}). For trace analysis, LC-MS with electrospray ionization (ESI) in negative mode enhances sensitivity .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., sulfation vs. sulfonation) influence this compound formation, and how can kinetic studies resolve ambiguities?

  • Methodological Answer : Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate species. Apply pseudo-first-order kinetics under varying acid concentrations to distinguish sulfation (esterification) from sulfonation (C-S bond formation). Density Functional Theory (DFT) calculations can model transition states to validate experimental rate constants .

Q. What computational strategies can predict this compound’s environmental fate, such as hydrolysis rates or biodegradation pathways?

  • Methodological Answer :

  • Hydrolysis Modeling : Use quantum mechanical calculations (e.g., Gaussian 09) to simulate acid/base-catalyzed hydrolysis mechanisms.
  • Biodegradation : Apply molecular docking tools (AutoDock Vina) to predict enzyme-substrate interactions with microbial hydrolases. Validate with experimental LC-MS/MS data from soil/water microcosms .

Q. How should researchers address contradictions in reported toxicity data for this compound (e.g., EC50 variability in aquatic organisms)?

  • Methodological Answer : Conduct meta-analyses of existing studies, focusing on variables like test organism species (e.g., Daphnia magna vs. Danio rerio), exposure duration, and solvent carriers. Use statistical tools (ANOVA, Tukey’s HSD) to identify confounding factors. Replicate experiments under standardized OECD guidelines to resolve discrepancies .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to log-logistic models (e.g., Y=11+(xEC50)kY = \frac{1}{1 + (\frac{x}{EC_{50}})^k}) using nonlinear regression (R or Python’s SciPy). Report confidence intervals and perform sensitivity analyses to assess model robustness .

Q. How can researchers optimize experimental designs to minimize batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement factorial design (e.g., 23^3 designs) to test factors like catalyst type (H2_2SO4_4 vs. SO3_3), mixing speed, and temperature. Use ANOVA to identify significant variables and derive optimal conditions via response surface methodology (RSM) .

Tables for Key Data

Property Method Typical Value Reference Technique
Solubility in Water (25°C)Gravimetric0.12 g/100 mL
Thermal Decomposition (°C)TGA220–240
1^1H NMR (δ, ppm)500 MHz NMR0.88 (t), 1.28 (m), 4.35 (t)

Guidelines for Researchers

  • Literature Gaps : Prioritize studies on this compound’s bioaccumulation potential and long-term ecotoxicological impacts, which are underrepresented in current literature .
  • Data Integrity : Archive raw NMR/TGA datasets in repositories like Zenodo and include uncertainty analyses (e.g., ±5% for solubility measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.